N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tosyl group, and a methylsulfonylphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds with amethylsulfonylphenyl structure have been found to exhibit antimicrobial and anti-inflammatory activities . They are known to inhibit cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation and pain.
Mode of Action
Compounds with similar structures have been found to inhibit cox-2 . COX-2 inhibitors work by blocking the enzyme’s ability to synthesize prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body.
Biochemical Pathways
The compound’s interaction with COX-2 affects the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The inhibition of COX-2 by this compound would likely result in a decrease in the production of prostaglandins. This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The tosylation of piperidine is achieved using tosyl chloride in the presence of a base such as pyridine. The methylsulfonylphenyl group is then introduced through a nucleophilic substitution reaction, using appropriate reagents and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities.
N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl derivatives: These compounds also possess anti-inflammatory and analgesic properties.
Uniqueness
N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2-methylsulfonylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-15-7-9-17(10-8-15)29(26,27)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)28(2,24)25/h3-10,16H,11-14H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGVEKDSCLHQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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